Selective BAZ2A Bromodomain Engagement with Minimal BRD4 Cross-Reactivity
3-Bromo-N-(pyrimidin-2-yl)benzamide demonstrates selective inhibition of the BAZ2A bromodomain (IC50 = 160 nM) while exhibiting minimal activity against the BET family bromodomain BRD4 (IC50 >50,000 nM) [1]. This contrasts sharply with the 4-bromo positional isomer, which shows no meaningful inhibition of either target (IC50 >10,000 nM for both BAZ2A and BRD4) [2].
| Evidence Dimension | Inhibitory potency (IC50) against BAZ2A and BRD4 bromodomains |
|---|---|
| Target Compound Data | BAZ2A IC50 = 160 nM; BRD4 IC50 >50,000 nM |
| Comparator Or Baseline | 4-Bromo-N-(pyrimidin-2-yl)benzamide: BAZ2A IC50 >10,000 nM; BRD4 IC50 >10,000 nM |
| Quantified Difference | ≥62.5-fold higher potency against BAZ2A; >312-fold selectivity window for BAZ2A over BRD4 |
| Conditions | In vitro recombinant protein inhibition assay (alpha screen) using His6-TEV fused human BAZ2A expressed in E. coli; 30 min incubation |
Why This Matters
Researchers requiring selective BAZ2A modulation without confounding BET family effects should prioritize this compound over the 4-bromo analog.
- [1] BindingDB. BDBM50148289 (CHEMBL3770199): 3-bromo-N-(pyrimidin-2-yl)benzamide BAZ2A IC50 = 160 nM, BRD4 IC50 >50,000 nM. 2025. View Source
- [2] BindingDB. BDBM50158624 (CHEMBL3786012): 4-bromo-N-(pyrimidin-2-yl)benzamide BAZ2A IC50 >10,000 nM. 2025. View Source
